molecular formula C15H13ClFNO B5722037 N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5722037
M. Wt: 277.72 g/mol
InChI Key: WHWRPIVFGLVVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as CMA, is a chemical compound that has gained attention for its potential use in scientific research.

Mechanism of Action

CMA selectively binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions through the channel. This results in a decrease in neuronal excitability, which can have a therapeutic effect in certain neurological disorders. CMA has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability and inflammation, CMA has been shown to have a number of other biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to modulate the activity of immune cells. CMA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

CMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. CMA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its selectivity for Kv1.3 channels may limit its usefulness in certain neurological disorders that are not associated with Kv1.3 dysfunction.

Future Directions

There are a number of potential future directions for research on CMA. One area of interest is the development of more potent and selective Kv1.3 inhibitors based on the structure of CMA. Another potential direction is the investigation of the effects of CMA on other ion channels and neurotransmitter systems in the brain. Finally, there is interest in exploring the potential therapeutic applications of CMA in a variety of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

CMA is synthesized through a multistep process that involves the reaction of 3-chloro-2-methylacetanilide with 4-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain CMA in its pure form.

Scientific Research Applications

CMA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, known as Kv1.3. This channel is involved in the regulation of neuronal excitability and has been implicated in a number of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-13(16)3-2-4-14(10)18-15(19)9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRPIVFGLVVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

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